Benzo[d]isothiazol-5-ylboronic acid
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Overview
Description
Benzo[d]isothiazol-5-ylboronic acid is an organoboron compound with the molecular formula C7H6BNO2S It is a derivative of isothiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-5-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, often potassium carbonate, in an aqueous or organic solvent. The general reaction scheme is as follows:
Starting Materials: A halogenated benzo[d]isothiazole and a boronic acid derivative.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or similar bases.
Solvent: Aqueous or organic solvents like ethanol or toluene.
Conditions: The reaction is typically carried out at elevated temperatures (50-100°C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzo[d]isothiazol-5-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-5-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which are critical in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzo[c]isothiazol-5-ylboronic acid
- Benzo[b]thien-2-ylboronic acid
- Benzo[b]thien-3-ylboronic acid
Uniqueness
Benzo[d]isothiazol-5-ylboronic acid is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the isothiazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other boronic acids .
Biological Activity
Benzo[d]isothiazol-5-ylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that integrates a benzene ring fused to an isothiazole ring, along with a boronic acid functional group. This unique arrangement contributes to its reactivity and biological activities. The molecular formula is C7H6BNO2S with a molecular weight of approximately 179.00 g/mol.
Biological Activities
1. Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Studies indicate that derivatives of benzo[d]isothiazole exhibit promising results in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections .
2. Antifungal Activity
In addition to antibacterial effects, compounds derived from this compound have shown antifungal activity. Research indicates that these compounds can inhibit the growth of fungal pathogens, making them candidates for further development in antifungal therapies.
3. Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro tests revealed that certain compounds exhibit cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds based on this structure have been identified as inhibitors of various enzymes involved in critical biochemical pathways. For example, some studies indicate that these compounds can inhibit enzymes linked to cancer progression and microbial resistance .
- Antiviral Activity : Certain derivatives have shown effectiveness against viral replication, particularly in the context of HIV-1. The inhibition mechanisms involve targeting reverse transcriptase (RT) activity, which is crucial for viral replication .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is essential for optimizing the efficacy of this compound derivatives:
Compound | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
Compound 1 | RT RNase H Inhibition | 0.26 ± 0.08 | Strong antiviral activity |
Compound 2 | DNA Polymerase Inhibition | 1.1 ± 0.3 | Effective against HIV |
Compound 3 | Antibacterial | 6.50 mg/mL | Effective against E. coli |
These findings indicate that modifications in the chemical structure can significantly influence biological activity, highlighting the importance of SAR studies in drug development.
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing antiviral activity, two specific benzisothiazolone derivatives demonstrated robust inhibition of HIV-1 replication in TZM-bl cells without cellular toxicity. The effective concentration required to inhibit 50% of HIV-1 replication was significantly lower than other tested compounds, indicating high potency .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that certain derivatives exhibited cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 18.76 ± 0.62 µg/mL while showing minimal toxicity to healthy cell lines. This suggests a promising therapeutic index for these compounds in cancer therapy .
Properties
Molecular Formula |
C7H6BNO2S |
---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,2-benzothiazol-5-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-9-12-7/h1-4,10-11H |
InChI Key |
YIIKQGLBPGMCDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SN=C2)(O)O |
Origin of Product |
United States |
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